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Compound of Interest

Compound Name: 2-Methyloxetan-3-ol

Cat. No.: B2577784 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane motif has garnered significant attention in medicinal chemistry due to its unique

physicochemical properties that can enhance the pharmacological profile of drug candidates.

Among the various substituted oxetanes, 2-methyloxetan-3-ol stands out as a valuable chiral

building block, offering a stereodefined three-dimensional scaffold for the synthesis of complex

and novel bioactive molecules. Its small size, polarity, and defined stereochemistry make it an

attractive component for introducing chirality and improving properties such as solubility and

metabolic stability in drug design.

This technical guide provides a comprehensive overview of 2-methyloxetan-3-ol, focusing on

its synthesis, properties, and applications as a chiral building block in drug discovery and

development.

Physicochemical Properties
Detailed physicochemical data for the individual enantiomers of 2-methyloxetan-3-ol are

crucial for their application in stereoselective synthesis. While comprehensive experimental

data for each enantiomer is not readily available in publicly accessible literature, the general

properties of 2-methyloxetan-3-ol are summarized below. It is important to note that properties

such as specific rotation will be equal in magnitude and opposite in sign for the two

enantiomers, (2R,3S)-2-methyloxetan-3-ol and (2S,3R)-2-methyloxetan-3-ol.
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Property Value Source

Molecular Formula C₄H₈O₂ -

Molecular Weight 88.11 g/mol [1]

CAS Number 1420681-59-9 [1]

Appearance Likely a colorless liquid General knowledge

Boiling Point Data not available -

Density Data not available -

Specific Rotation ([α]D)
Data not available for

individual enantiomers
-

Enantioselective Synthesis
The stereospecific synthesis of the enantiomers of 2-methyloxetan-3-ol is paramount for their

use as chiral building blocks. A common and effective strategy involves the use of chiral

starting materials, such as enantiopure glycidol derivatives. The synthesis proceeds via a

regioselective ring-opening of the epoxide followed by an intramolecular cyclization.

A plausible synthetic pathway for the preparation of (2R,3S)-2-methyloxetan-3-ol starting from

(R)-glycidol is outlined below. The synthesis of the (2S,3R)-enantiomer would follow an

analogous route starting from (S)-glycidol.

Experimental Protocol: Synthesis of (2R,3S)-2-
Methyloxetan-3-ol from (R)-Glycidol
This protocol is a generalized procedure based on established methods for the synthesis of

substituted oxetanes from epoxides.[1][2] Optimization of reaction conditions may be

necessary to achieve high yields and stereoselectivity.

Step 1: Regioselective Ring-Opening of (R)-Glycidol

To a solution of (R)-glycidol (1.0 eq) in an anhydrous solvent such as THF or diethyl ether at

0 °C under an inert atmosphere (e.g., argon or nitrogen), add a methyl nucleophile. A
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suitable source of the methyl group is methylmagnesium bromide (MeMgBr) or methyllithium

(MeLi) (1.1 eq).

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room

temperature and stirred for an additional 12-16 hours.

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the

starting material.

Upon completion, the reaction is carefully quenched by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl).

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or

dichloromethane).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1,3-diol

intermediate.

Step 2: Intramolecular Cyclization to form (2R,3S)-2-Methyloxetan-3-ol

The crude 1,3-diol from the previous step is dissolved in an anhydrous solvent such as THF

or DMF.

A base is added to facilitate the intramolecular Williamson ether synthesis. A strong base

such as sodium hydride (NaH) (1.2 eq) is commonly used. The reaction is typically

performed at 0 °C to control the reaction rate.

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is

monitored by TLC.

After completion, the reaction is quenched by the addition of water.

The product is extracted with an organic solvent, and the combined organic layers are

washed with brine, dried, and concentrated.

The crude product is purified by column chromatography on silica gel to afford the pure

(2R,3S)-2-methyloxetan-3-ol.
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Synthetic workflow for (2R,3S)-2-Methyloxetan-3-ol.

Spectroscopic Data
The structural confirmation of 2-methyloxetan-3-ol is typically achieved through nuclear

magnetic resonance (NMR) spectroscopy. While a specific spectrum for 2-methyloxetan-3-ol
is not readily available in the searched literature, a representative set of expected chemical

shifts for similar oxetane structures is provided below.

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

-CH(OH)-: 4.5 - 4.8 ppm (m)

-CH(CH₃)-: 4.2 - 4.5 ppm (m)

-CH₂- (oxetane ring): 4.0 - 4.4 ppm (m)

-OH: 1.5 - 3.0 ppm (br s)

-CH₃: 1.2 - 1.5 ppm (d)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

-CH(OH)-: 65 - 75 ppm

-CH(CH₃)-: 70 - 80 ppm

-CH₂- (oxetane ring): 60 - 70 ppm

-CH₃: 15 - 25 ppm

Applications in Drug Discovery
The incorporation of the 2-methyloxetan-3-ol scaffold into drug candidates can lead to

significant improvements in their pharmacological profiles. The oxetane ring is often used as a

bioisosteric replacement for gem-dimethyl or carbonyl groups, which can enhance aqueous

solubility, reduce lipophilicity, and improve metabolic stability.[1] The chiral nature of 2-
methyloxetan-3-ol allows for the introduction of specific stereochemistry, which is critical for

target binding and biological activity.
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While specific examples of marketed drugs containing the 2-methyloxetan-3-ol fragment are

not yet prevalent, the utility of oxetanes in general is well-documented in medicinal chemistry

literature.[1] The development of efficient synthetic routes to enantiopure 2-methyloxetan-3-ol
is expected to accelerate its use in the design of next-generation therapeutics.

Role of 2-Methyloxetan-3-ol in drug discovery.

Conclusion
2-Methyloxetan-3-ol is a promising and versatile chiral building block with significant potential

in the field of drug discovery. Its unique structural and physicochemical properties make it an

attractive scaffold for the synthesis of novel and improved therapeutic agents. The

development of robust and scalable enantioselective synthetic routes is key to unlocking the

full potential of this valuable chiral synthon. As the demand for complex and stereochemically

defined molecules in drug development continues to grow, the importance of chiral building

blocks like 2-methyloxetan-3-ol is set to increase, paving the way for the discovery of new and

more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2577784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2577784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

